N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine
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Overview
Description
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine is a compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine can be achieved through the condensation reaction between 4-(pyridin-2-yl)piperazine-1-amine and 3-methylthiophene-2-carbaldehyde. The reaction typically occurs in an ethanol solvent with a catalytic amount of acid, such as acetic acid, under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The pyridine and piperazine rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine has shown promise in several scientific research areas:
Mechanism of Action
The mechanism of action of N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine involves its ability to interact with various biological targets. The compound can bind to metal ions, forming complexes that can interfere with bacterial enzyme systems, leading to antimicrobial effects. Additionally, its interaction with DNA can inhibit the replication of microbial cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide
- N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide
Uniqueness
N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine is unique due to its specific combination of a piperazine ring with pyridine and thiophene moieties. This structure provides a unique electronic environment, enhancing its ability to form stable complexes with metal ions and interact with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H18N4S |
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Molecular Weight |
286.4 g/mol |
IUPAC Name |
(E)-1-(3-methylthiophen-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C15H18N4S/c1-13-5-11-20-14(13)12-17-19-9-7-18(8-10-19)15-4-2-3-6-16-15/h2-6,11-12H,7-10H2,1H3/b17-12+ |
InChI Key |
SQKDNYFKHLGFCS-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3 |
Canonical SMILES |
CC1=C(SC=C1)C=NN2CCN(CC2)C3=CC=CC=N3 |
solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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